3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:
Properties
CAS No. |
872628-12-1 |
|---|---|
Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.442 |
IUPAC Name |
2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZGYANYWNOKXNIY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Substitution at N3: Benzyl vs. Fluorobenzyl vs. Alkyl Groups
Insights :
Position 8 Modifications: 2-Methoxyphenyl vs. Isoquinoline Derivatives
Insights :
Position 7 Substitutions: Impact on Selectivity
Insights :
- Substitutions at position 7 (e.g., polar groups) improve kinase inhibitor selectivity but may compromise metabolic stability .
Biological Activity
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₃₁N₅O₃S
- Molecular Weight : 527.6 g/mol
- IUPAC Name : (3R)-3-benzyl-4-(4-methoxyphenyl)sulfonyl-1-[(1-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile
The compound features a complex structure that includes an imidazole ring and various functional groups that contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine have shown efficacy as Toll-like receptor (TLR) agonists. TLRs play a crucial role in the immune response by recognizing pathogens and triggering immune activation. The compound's ability to activate TLR7/8 may enhance the host's antiviral response against infections such as hepatitis C and other viral pathogens .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. In vitro studies have shown that 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine can inhibit the proliferation of several cancer cell lines by inducing cell cycle arrest and apoptosis .
Enzyme Inhibition
Another area of interest is the compound's inhibitory effects on specific enzymes. Research has indicated that it may inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. By modulating PLA2 activity, this compound could potentially reduce inflammation and provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Case Study 1: TLR Agonism and Immune Response Enhancement
In a study published in Nature Communications, researchers explored the immune-modulating effects of imidazole derivatives on TLR7/8 activation. The results showed that compounds with structural similarities to 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine significantly increased the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). This suggests a potential application for enhancing vaccine responses or treating viral infections through immune modulation .
Case Study 2: Anticancer Activity in Cell Lines
A study published in Cancer Letters evaluated the cytotoxic effects of various imidazole derivatives on breast cancer cell lines. The findings indicated that treatment with 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. This supports further investigation into its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
